molecular formula C19H14N4O6S B2364931 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 886923-14-4

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2364931
CAS No.: 886923-14-4
M. Wt: 426.4
InChI Key: LPPZUHGOOQOIEV-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a sophisticated synthetic compound incorporating multiple pharmaceutically relevant heterocyclic systems, designed for advanced research applications in medicinal chemistry and drug discovery. This molecule features a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring system bearing a 2-(methylsulfonyl)phenyl substituent. The strategic integration of these pharmacophores creates a multifunctional scaffold with significant potential for biological investigation. Compounds containing the 1,3-dioxoisoindolin-2-yl group have demonstrated notable pharmacological activities in preclinical research, including anticonvulsant properties, as evidenced by structural analogs showing protection in maximal electroshock seizure (MES) models indicative of an ability to inhibit seizure spread . The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry known for contributing to diverse biological activities, with recent scientific literature highlighting the antiviral potential of oxadiazole-containing compounds against various virus types . The methylsulfonylphenyl group provides additional opportunities for target engagement through potential hydrogen bonding and dipole interactions with biological macromolecules. This compound is offered exclusively for non-human research applications and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers investigating heterocyclic compounds for neurological applications, enzyme inhibition studies, or novel pharmacological mechanisms may find this target molecule particularly valuable. Appropriate safety handling procedures must be followed, and all necessary regulatory guidelines for research chemicals should be strictly observed during its use.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O6S/c1-30(27,28)14-9-5-4-8-13(14)16-21-22-19(29-16)20-15(24)10-23-17(25)11-6-2-3-7-12(11)18(23)26/h2-9H,10H2,1H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPZUHGOOQOIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antitumor and anti-inflammatory properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O7SC_{22}H_{24}N_2O_7S, with a molecular weight of 460.5 g/mol . The structural components include an isoindoline moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

Antitumor Activity

  • Cell Viability and Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study reported that derivatives containing oxadiazole exhibited significant cytotoxicity with median IC50 values ranging from 7.0 to 49.7 µM , indicating a promising antitumor potential .
  • Mechanism of Action : The antitumor activity is attributed to the induction of apoptosis in cancer cells. For instance, a derivative showed pro-apoptotic effects on HeLa cervical carcinoma cells, inhibiting clonogenicity and cell motility .
  • In Vivo Studies : In vivo experiments demonstrated that certain derivatives effectively inhibited the metastatic growth of murine melanoma (B16) without exhibiting toxic effects on normal tissues .

Anti-inflammatory Activity

  • Cytokine Inhibition : The compound has shown potential in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. It effectively reduced inflammation induced by IFNγ in macrophages .
  • Selectivity and Potency : The anti-inflammatory properties were characterized by a selectivity index (SI) greater than 12.1 , indicating a favorable therapeutic window compared to conventional anti-inflammatory agents .

Research Findings and Case Studies

StudyBiological ActivityKey Findings
Study 1AntitumorSignificant cytotoxicity against HeLa cells (IC50 = 7.0 µM)
Study 2AntitumorInduction of apoptosis and inhibition of metastasis in B16 melanoma
Study 3Anti-inflammatoryInhibition of cytokine production in macrophages (SI > 12.1)

Discussion

The dual activity of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide as both an antitumor and anti-inflammatory agent positions it as a candidate for further development in cancer therapy and inflammatory diseases. The structure–activity relationship (SAR) studies suggest that modifications to the oxadiazole and isoindoline moieties could enhance potency and selectivity.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and isoindoline structures exhibit significant antimicrobial activity. For example, derivatives similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide have been tested against various Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma . The mechanism often involves disrupting cellular processes critical for cancer cell survival.

Anti-inflammatory Effects

Given its structural similarity to known anti-inflammatory agents like Apremilast (which shares a similar isoindoline framework), it is hypothesized that this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways, although more research is needed to confirm these effects .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various oxadiazole derivatives, compounds structurally related to 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide were tested against a panel of bacterial strains. The results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

A series of isoindoline-based compounds were assessed for their cytotoxicity against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These results support further investigation into the mechanism of action and potential clinical applications .

Comparison with Similar Compounds

N-(1,3-Dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl-thio)acetamide

  • Structural Difference: Replaces the oxadiazole ring with a quinazolinone-thioether system.
  • Activity: Exhibits anti-inflammatory properties, attributed to the quinazolinone core’s ability to inhibit cyclooxygenase (COX) enzymes .

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

  • Structural Difference : Substitutes the methylsulfonylphenyl group with benzofuran and chlorophenyl moieties.
  • Activity : Demonstrates antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), likely due to the benzofuran’s planar aromaticity enhancing membrane penetration .
  • Synthetic Pathway : Synthesized via a thioether linkage, similar to methods used for the target compound’s oxadiazole formation .

Oxadiazole-Based Analogues

N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide

  • Structural Difference : Features a 3-methoxybenzyl group on the oxadiazole and arylthio substituents.
  • Activity : Designed as SIRT2 inhibitors (IC50: 0.5–2 µM), with the methoxy group enhancing binding to the enzyme’s hydrophobic pocket .

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

  • Physical Properties :

    Parameter Value
    Molecular Formula C16H16N4O5S
    Molar Mass 376.39 g/mol
    Predicted pKa 11.05
    Density 1.42 g/cm³
  • Comparison : The dimethoxyphenyl group increases lipophilicity (clogP ~2.8) compared to the target compound’s methylsulfonylphenyl (clogP ~1.5), affecting solubility and membrane permeability .

Enzyme Inhibition Potential

  • Target Compound : Predicted to inhibit tyrosine kinases or phosphodiesterases due to the oxadiazole’s affinity for ATP-binding pockets.
  • Analogues :
    • N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) : Shows α-glucosidase inhibition (IC50: 12 µM), suggesting the oxadiazole-acetamide framework’s versatility in targeting carbohydrate-metabolizing enzymes .
    • N-(5-(Pyrimidin-2-yl-methyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide : Exhibits SIRT2 inhibition (IC50: 0.7 µM), highlighting the role of arylthio groups in enhancing enzyme binding .

Antimicrobial Activity

  • Target Compound : Likely inactive against Gram-negative bacteria due to the methylsulfonyl group’s polarity limiting penetration.
  • Analogues :
    • 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) : Active against E. coli (MIC: 16 µg/mL), attributed to the methoxyphenyl group’s balance of hydrophobicity and electron-donating effects .

Yield Comparison :

  • N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide : 65–70% yield via hydrazide-phthalic anhydride condensation .
  • 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide : 55% yield, reflecting challenges in introducing bulky substituents .

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into three structural components (Figure 1):

  • 1,3-Dioxoisoindolin-2-yl (phthalimide) core
  • Acetamide linker
  • 5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl heterocycle

Retrosynthetic pathways prioritize modular assembly, enabling independent synthesis of the oxadiazole and phthalimide-acetamide units before final coupling.

Synthesis of the 5-(2-(Methylsulfonyl)phenyl)-1,3,4-Oxadiazole Ring

Hydrazide Intermediate Formation

The oxadiazole ring is constructed via cyclization of a hydrazide precursor. 2-(Methylsulfonyl)benzohydrazide serves as the starting material, synthesized through:

  • Esterification : 2-(Methylsulfonyl)benzoic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate in ethanol.
    $$
    \text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{NH}2\text{NH}2} \text{RCONHNH}2
    $$
  • Purification : The hydrazide is recrystallized from ethanol (yield: 75–85%).

Oxadiazole Cyclization

Cyclization to form the 1,3,4-oxadiazole ring employs two primary methods:

Carbon Disulfide-Mediated Cyclization

The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol under reflux (6–8 h):
$$
\text{RCONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH, Δ}} \text{R-Oxadiazole} + \text{H}_2\text{S}
$$
Conditions :

  • Temperature: 80–90°C
  • Solvent: Absolute ethanol
  • Yield: 60–70%
TBAF-Catalyzed Room-Temperature Cyclization

A modern approach uses tetrabutylammonium fluoride (TBAF) in acetonitrile at room temperature (1–12 h):
$$
\text{RCONHNH}2 + \text{R'COCl} \xrightarrow{\text{TBAF}} \text{R-Oxadiazole} + \text{NH}3
$$
Advantages :

  • Reduced energy consumption
  • Higher functional group tolerance
  • Yield: 80–90%

Synthesis of the Phthalimide-Acetamide Unit

Phthalimide Core Formation

Phthalic anhydride is condensed with glycine ethyl ester in acetic acid under reflux (4–6 h) to yield 2-(1,3-dioxoisoindolin-2-yl)acetate :
$$
\text{Phthalic anhydride} + \text{H}2\text{NCH}2\text{COOEt} \xrightarrow{\text{AcOH, Δ}} \text{Phthalimide-acetate}
$$
Conditions :

  • Temperature: 120°C
  • Yield: 85–90%

Acetamide Activation

The ester is hydrolyzed to the carboxylic acid using NaOH (2M, 2 h), followed by conversion to the acyl chloride with oxalyl chloride in dry THF:
$$
\text{RCOOEt} \xrightarrow{\text{NaOH}} \text{RCOOH} \xrightarrow{\text{(COCl)}_2} \text{RCOCl}
$$
Key Steps :

  • Catalytic DMF (1–2 drops) accelerates acylation.
  • Solvent: Anhydrous THF under nitrogen atmosphere.

Final Coupling Reaction

The oxadiazole amine and phthalimide-acetyl chloride are coupled via nucleophilic acyl substitution in acetonitrile with potassium carbonate (K₂CO₃) as a base:
$$
\text{R-Oxadiazole-NH}2 + \text{R'COCl} \xrightarrow{\text{K}2\text{CO}_3} \text{R-Oxadiazole-NHCO-R'} + \text{KCl}
$$
Optimized Conditions :

  • Solvent: Anhydrous acetonitrile
  • Temperature: Reflux (82°C)
  • Time: 8–12 h
  • Yield: 65–75%

Reaction Mechanism and Byproduct Analysis

Coupling Mechanism

The reaction proceeds via a two-step mechanism:

  • Deprotonation : K₂CO₃ abstracts a proton from the oxadiazole amine, generating a nucleophilic amide ion.
  • Acylation : The acyl chloride undergoes nucleophilic attack, forming the acetamide bond.

Common Byproducts and Mitigation

  • Unreacted Acyl Chloride : Quenched with aqueous NaHCO₃ during workup.
  • Dimerization : Minimized by slow addition of acyl chloride and excess amine.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystalline product (purity >95%).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) for analytical samples.

Spectroscopic Validation

Technique Key Signals (Target Compound) Source
¹H NMR δ 7.79–7.85 (m, 4H, phthalimide), δ 3.25 (s, 3H, SO₂CH₃)
¹³C NMR 168.5 ppm (C=O), 44.1 ppm (SO₂CH₃)
FT-IR 1755 cm⁻¹ (phthalimide C=O), 1340 cm⁻¹ (SO₂)
HRMS m/z 427.0812 [M+H]⁺

Scalability and Industrial Feasibility

Batch Process Optimization

  • Cost Reduction : Replacing TBAF with K₂CO₃ in coupling steps lowers catalyst costs.
  • Solvent Recovery : Acetonitrile is distilled and reused (85% recovery).

Continuous Flow Synthesis

Pilot studies demonstrate a 3-step continuous process with:

  • Microreactor for oxadiazole cyclization (residence time: 30 min).
  • Tubular reactor for acylation (yield: 78%).

Applications and Derivatives

The compound’s structural motifs align with bioactive agents showing:

  • Anticancer Activity : Phthalimide derivatives inhibit TNF-α.
  • Antimicrobial Properties : Oxadiazole-thiol analogs exhibit MIC values of 8–16 µg/mL.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclocondensation of hydrazide derivatives with carbon disulfide or thiourea to form the 1,3,4-oxadiazole ring.
  • Step 2 : Nucleophilic substitution to introduce the methylsulfonylphenyl group, often using coupling agents like EDCI or DCC in anhydrous DMF .
  • Step 3 : Acetamide linkage formation via condensation with 1,3-dioxoisoindoline derivatives under reflux in glacial acetic acid .
    Characterization : Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. Mass spectrometry (HRMS) confirms molecular weight, while HPLC ensures purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^1H-NMR identifies protons on the oxadiazole (δ 8.2–8.5 ppm) and isoindolinone (δ 7.6–7.8 ppm) rings. 13C^{13}C-NMR confirms carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Peaks at 1750–1780 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (S=O stretch from methylsulfonyl) are diagnostic .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 455.12) .

Q. How is purity optimized during synthesis?

  • Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted starting materials.
  • Recrystallization : Ethanol/water or DMF/ethanol mixtures yield high-purity crystals (>98%) .
  • TLC Monitoring : Reaction progress tracked using Rf_f values (e.g., 0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Optimization : KI or triethylamine enhances nucleophilic substitution efficiency (yield increases from 60% to 85%) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
  • Temperature Control : Reflux at 80–90°C minimizes side reactions (e.g., oxadiazole ring decomposition) .

Q. How can researchers resolve contradictions in spectroscopic data during structural confirmation?

  • Cross-Validation : Combine 1H^1H-NMR with 2D techniques (COSY, HSQC) to assign overlapping proton signals (e.g., aromatic protons near the methylsulfonyl group) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G**) predict NMR chemical shifts and IR vibrations, resolving ambiguities in experimental data .
  • X-ray Crystallography : Single-crystal analysis provides definitive bond lengths and angles for the oxadiazole-acetamide linkage .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • QC Protocols : Strict control of reaction pH (6.5–7.0 for amide bond formation) and stoichiometry (1:1.05 molar ratio for oxadiazole intermediates) .
  • Bioassay Standardization : Use a reference compound (e.g., doxorubicin) in parallel cytotoxicity assays to normalize activity measurements .

Q. How can computational tools aid in predicting biological targets?

  • Molecular Docking : AutoDock Vina screens the compound against kinase or protease targets (e.g., EGFR, PARP), prioritizing residues like Ser783 or Asp862 for mutagenesis studies .
  • ADMET Prediction : SwissADME predicts logP (~2.8) and BBB permeability, guiding in vivo testing protocols .

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